molecular formula C9H7ClO3 B2793071 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde CAS No. 851398-61-3

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

Cat. No. B2793071
CAS RN: 851398-61-3
M. Wt: 198.6
InChI Key: QNMGAQWLVFYMGX-UHFFFAOYSA-N
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Description

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 . It has a molecular weight of 198.61 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is 1S/C9H7ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine atom and the carbaldehyde group.


Physical And Chemical Properties Analysis

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde is a powder that is stored at room temperature .

Scientific Research Applications

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8/h3-5H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMGAQWLVFYMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde

CAS RN

851398-61-3
Record name 8-chloro-2,3-dihydro-1,4-benzodioxine-6-carbaldehyde
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